Cas no 874133-47-8 (Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate)

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate is a naphthalene-based ester derivative featuring an amino functional group at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and specialty chemicals. Its structure allows for further functionalization, making it valuable in constructing more complex molecules. The presence of both the amino and ester groups enhances its reactivity, enabling selective modifications under mild conditions. The compound exhibits good solubility in common organic solvents, facilitating its use in various reaction systems. Its stability under standard storage conditions ensures reliable performance in synthetic applications.
Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate structure
874133-47-8 structure
商品名:Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate
CAS番号:874133-47-8
MF:C13H13NO3
メガワット:231.24722
CID:1900097
PubChem ID:59553142

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, [(4-amino-1-naphthalenyl)oxy]-, methyl ester
    • SCHEMBL593004
    • methyl 2-(4-aminonaphthalen-1-yl)oxyacetate
    • (4-amino-naphthalen-1-yloxy)-acetic acid methyl ester
    • EN300-106547
    • Z1147461356
    • AKOS013001714
    • 874133-47-8
    • A1-24635
    • GTWCPDPLKYLNER-UHFFFAOYSA-N
    • (4-aminonaphthalen-1-yloxy)-acetic acid methyl ester
    • methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
    • methyl2-[(4-aminonaphthalen-1-yl)oxy]acetate
    • G59298
    • Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate
    • インチ: InChI=1S/C13H13NO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8,14H2,1H3
    • InChIKey: GTWCPDPLKYLNER-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)COC1=CC=C(C2=CC=CC=C21)N

計算された属性

  • せいみつぶんしりょう: 231.08954328Da
  • どういたいしつりょう: 231.08954328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-106547-0.05g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95.0%
0.05g
$149.0 2025-02-21
TRC
M289415-10mg
Methyl 2-[(4-Aminonaphthalen-1-yl)oxy]acetate
874133-47-8
10mg
$ 50.00 2022-06-04
Enamine
EN300-106547-0.25g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95.0%
0.25g
$315.0 2025-02-21
Enamine
EN300-106547-0.5g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95.0%
0.5g
$501.0 2025-02-21
Enamine
EN300-106547-1g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95%
1g
$642.0 2023-10-28
A2B Chem LLC
AV45531-1g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95%
1g
$711.00 2024-04-19
1PlusChem
1P01A04B-5g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95%
5g
$2364.00 2024-04-20
Enamine
EN300-106547-10g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95%
10g
$2762.0 2023-10-28
A2B Chem LLC
AV45531-2.5g
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95%
2.5g
$1362.00 2024-04-19
A2B Chem LLC
AV45531-50mg
methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
874133-47-8 95%
50mg
$192.00 2024-04-19

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate 関連文献

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetateに関する追加情報

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate (CAS No. 874133-47-8): A Comprehensive Overview

Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate, identified by its chemical abstracts service number CAS No. 874133-47-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an aminonaphthalene core linked to an oxyacetate moiety, has garnered considerable attention due to its potential applications in drug discovery and molecular recognition.

The structural framework of Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate consists of a naphthalene ring substituted with an amino group at the 4-position, connected via an ester-linked oxyacetate group. This configuration imparts distinct chemical and biological properties, making it a versatile intermediate in synthetic chemistry. The presence of both amino and carboxylate functionalities allows for further derivatization, enabling the creation of more complex molecules with tailored properties.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating naphthalene derivatives. The aminonaphthalene scaffold is known for its ability to interact with biological targets, making it a valuable building block in medicinal chemistry. Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate, with its dual functionalization, offers a promising platform for designing novel therapeutic agents.

One of the most compelling aspects of Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate is its potential role in the development of targeted therapies. The compound's ability to modulate biological pathways suggests its utility in treating various diseases, including cancer and inflammatory disorders. Recent studies have highlighted the importance of aminonaphthalene-based compounds in inhibiting key enzymes and receptors involved in disease progression.

For instance, research has demonstrated that derivatives of Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate can exhibit potent anti-inflammatory properties by interacting with specific cytokine receptors. This finding aligns with the growing interest in developing small-molecule inhibitors that target inflammatory pathways without systemic side effects. The compound's structural features also make it an attractive candidate for designing molecules that can selectively bind to disease-specific targets.

The synthesis of Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate involves multi-step organic reactions, typically starting from commercially available naphthalene derivatives. The introduction of the amino group at the 4-position is achieved through nucleophilic aromatic substitution or other coupling reactions. Subsequent esterification with acetic acid or its derivatives yields the final product. The synthetic route must be carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.

The chemical properties of Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate make it a valuable intermediate for further functionalization. The amino group can be further modified through acylation, alkylation, or other reactions to introduce additional functional moieties. Similarly, the carboxylate functionality can be used to form amides or esters, expanding the range of possible derivatives. This flexibility allows chemists to tailor the properties of the compound to specific needs, whether for drug development or material science applications.

In addition to its pharmaceutical potential, Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate has shown promise in materials science applications. Its ability to form stable complexes with metal ions makes it useful in designing coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications, including catalysis, gas storage, and separation technologies. The unique structural features of this compound contribute to its ability to form robust and functional materials.

The biocompatibility and low toxicity profile of Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate also make it an attractive candidate for biomedical applications. Studies have shown that derivatives of this compound can be used as carriers for drug delivery systems due to their ability to encapsulate and release therapeutic agents in a controlled manner. This property is particularly relevant in developing targeted therapies that minimize off-target effects and improve patient outcomes.

The future prospects for Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate are promising, given its versatility and potential applications across multiple fields. Ongoing research aims to explore new synthetic routes that improve yield and efficiency while reducing environmental impact. Additionally, computational modeling and molecular dynamics simulations are being employed to predict the behavior of this compound in biological systems, further aiding in drug design and development.

In conclusion, Methyl 2-(4-Aminonaphthalen-1-yl)oxyacetate (CAS No. 874133-47-8) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for designing novel therapeutic agents and functional materials. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.

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